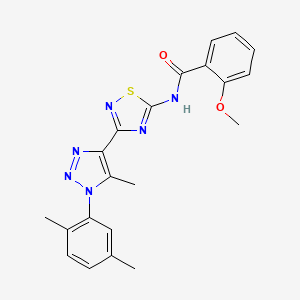![molecular formula C17H17N3OS B2417053 N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2380095-85-0](/img/structure/B2417053.png)
N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, and an indene moiety, which contributes to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Attachment of the Indene Moiety: The indene derivative, 2-methoxy-1,3-dihydroindene, is synthesized separately and then coupled with the thieno[3,2-d]pyrimidine core using a suitable linker, such as a halomethyl group, under nucleophilic substitution conditions.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge connecting the indene and thieno[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted thieno[3,2-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine: can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological activity and chemical properties.
Indene Derivatives: Compounds with an indene moiety but different functional groups or linkers, influencing their stability and reactivity.
List of Similar Compounds
- Thieno[3,2-d]pyrimidine
- 2-Methoxy-1,3-dihydroindene
- N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-4-amine
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-17(8-12-4-2-3-5-13(12)9-17)10-18-16-15-14(6-7-22-15)19-11-20-16/h2-7,11H,8-10H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPVUTLICJLCIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC3=NC=NC4=C3SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2416975.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2416977.png)
![4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2416980.png)
![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416981.png)
![(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2416982.png)
![3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2416983.png)


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide](/img/structure/B2416990.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)
